1H NMR and 13C NMR chemical shift assignments for 5-Bromo-1-methyl-1H-imidazol-2-amine
1H NMR and 13C NMR chemical shift assignments for 5-Bromo-1-methyl-1H-imidazol-2-amine
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Assignments for 5-Bromo-1-methyl-1H-imidazol-2-amine
Abstract
This technical guide provides a comprehensive analysis and detailed assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 5-Bromo-1-methyl-1H-imidazol-2-amine. As a substituted 2-aminoimidazole, this compound is part of a class of heterocyclic structures with significant relevance in medicinal chemistry, often serving as a pharmacophore or a synthetic intermediate.[1] Accurate structural elucidation is paramount for its application in drug discovery and development. This document, intended for researchers and scientists, outlines the theoretical basis for predicting chemical shifts based on molecular structure, provides a robust experimental protocol for data acquisition, and presents a systematic assignment of all proton and carbon signals, grounded in established spectroscopic principles and data from analogous structures.
Molecular Structure and Electronic Effects
The unequivocal assignment of NMR signals begins with a thorough understanding of the molecule's structure and the electronic environment of each nucleus. The structure of 5-Bromo-1-methyl-1H-imidazol-2-amine incorporates three distinct substituents on the imidazole core, each exerting a specific electronic influence that directly impacts the chemical shifts of the ring's protons and carbons.
Caption: Molecular structure with atom numbering.
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2-Amino Group (-NH₂): This is a potent electron-donating group (EDG) through resonance. It significantly increases the electron density at C2 and, to a lesser extent, at C4. This shielding effect is expected to shift the C2 signal upfield relative to an unsubstituted C2, although the direct attachment to two nitrogen atoms keeps it inherently downfield.[2]
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5-Bromo Group (-Br): As a halogen, bromine exerts two primary effects. It is inductively electron-withdrawing, which deshields the directly attached C5. It also introduces a "heavy atom effect," which can cause significant upfield shifts for the attached carbon (C5) in ¹³C NMR, a phenomenon that must be considered during assignment.[3]
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1-Methyl Group (-CH₃): The N-methyl group is a weak electron-donating group. Its primary impact is the introduction of a distinct proton and carbon signal and the prevention of tautomerism that would otherwise be observed in N-unsubstituted imidazoles.[4]
These combined electronic effects create a unique magnetic environment for each nucleus, allowing for their distinct identification in NMR spectra.
Recommended Experimental Protocol
To ensure the acquisition of high-quality, reproducible NMR data, a standardized protocol is essential. The following methodology is recommended for the characterization of 5-Bromo-1-methyl-1H-imidazol-2-amine.
Caption: A standardized workflow for NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation:
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Accurately weigh 5-10 mg of the analyte, 5-Bromo-1-methyl-1H-imidazol-2-amine.
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Dissolve the sample in approximately 0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its ability to dissolve polar compounds and slow the exchange of amine protons, often resulting in sharper -NH₂ signals.[5]
-
Add a small drop of Tetramethylsilane (TMS) to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]
-
Transfer the solution to a 5 mm NMR tube.
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-
Instrument Setup and Data Acquisition:
-
Use a spectrometer with a minimum field strength of 400 MHz for ¹H observation.[5]
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Tune and shim the probe to ensure magnetic field homogeneity.
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For ¹H NMR: Acquire data with 16-32 scans, a spectral width of approximately 12 ppm, and a relaxation delay of 2-5 seconds.
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For ¹³C NMR: Acquire data using proton decoupling. A sufficient number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio. A spectral width of ~220 ppm is standard.[7]
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DEPT-135 (Optional but Recommended): Perform a Distortionless Enhancement by Polarization Transfer experiment to differentiate between CH₃/CH and CH₂ carbons. CH₃ and CH signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons (like C2 and C5) will be absent.
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¹H NMR Spectrum: Analysis and Assignment
The ¹H NMR spectrum is predicted to show three distinct signals corresponding to the three types of protons in the molecule.
Table 1: Predicted ¹H NMR Chemical Shift Assignments
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Assignment |
| -NH₂ (Amine) | 5.0 - 7.0 | Broad Singlet | 2H | The amino protons are exchangeable, resulting in a broad signal. The chemical shift is highly dependent on solvent, concentration, and temperature.[2] |
| H-4 (Imidazole Ring) | ~6.8 - 7.2 | Singlet | 1H | This is the sole proton on the imidazole ring. Its chemical environment is similar to that of other substituted 2-aminoimidazoles.[8] It appears as a sharp singlet due to the absence of adjacent protons for coupling. |
| N-CH₃ (Methyl) | ~3.6 - 3.8 | Singlet | 3H | The N-methyl protons are shielded and appear as a distinct singlet. The chemical shift is consistent with other N-methylated imidazole systems.[5][9] |
Detailed Assignment Rationale:
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N-CH₃ Signal (δ ~3.6-3.8 ppm): This signal is typically the most upfield among the non-aliphatic protons. It will be a sharp singlet integrating to three protons, making it the most straightforward peak to assign. Data for the similar compound 5-Bromo-1-methyl-1H-imidazole-4-carbonitrile shows the N-methyl peak at 3.66 ppm.[9]
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H-4 Signal (δ ~6.8-7.2 ppm): As the only aromatic proton, this signal will appear as a singlet integrating to one proton. Its position in the aromatic region is expected based on general data for imidazole protons, which typically resonate between 6.5 and 7.5 ppm.[2][10]
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-NH₂ Signal (δ ~5.0-7.0 ppm): The protons of the primary amine will likely appear as a broad singlet due to rapid chemical exchange and quadrupolar coupling with the ¹⁴N nucleus.[2] Its integration value of 2H is key to its identification. This peak can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the amine peak will disappear due to proton-deuterium exchange.
¹³C NMR Spectrum: Analysis and Assignment
The proton-decoupled ¹³C NMR spectrum is expected to display four signals, one for each unique carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments
| Carbon Assignment | Predicted δ (ppm) | DEPT-135 Signal | Rationale for Assignment |
| C2 | ~145 - 155 | Absent | Attached to three heteroatoms (-NH₂, N1, N3), making it the most deshielded (downfield) carbon. Quaternary.[1] |
| C4 | ~115 - 125 | Positive (CH) | A standard sp²-hybridized ring carbon. Its chemical shift is influenced by the adjacent nitrogen and the C5-bromo group.[2][4] |
| C5 | ~105 - 115 | Absent | Attached to bromine. The heavy atom effect may shift this signal upfield relative to what would be expected based on electronegativity alone. Quaternary.[11] |
| N-CH₃ | ~30 - 35 | Positive (CH₃) | A typical sp³-hybridized carbon attached to a nitrogen atom. This will be the most shielded (upfield) carbon.[5][9] |
Detailed Assignment Rationale:
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N-CH₃ Signal (δ ~30-35 ppm): This upfield signal is characteristic of an N-methyl group on an imidazole ring and will appear as a positive peak in a DEPT-135 spectrum.[9]
-
C5 Signal (δ ~105-115 ppm): The assignment of C5 can be complex. While bromine is electron-withdrawing, the heavy atom effect often results in an upfield shift. In 5-bromo-2-cyclopropyl-1-methyl-1H-imidazole, the C5 carbon appears at 109.0 ppm.[11] This signal will be absent in the DEPT-135 spectrum as it is a quaternary carbon.
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C4 Signal (δ ~115-125 ppm): This signal corresponds to the only carbon with a directly attached proton (CH). It will show a positive signal in the DEPT-135 spectrum. Its chemical shift is typical for an sp² carbon in a five-membered heterocyclic ring.[4]
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C2 Signal (δ ~145-155 ppm): This carbon is bonded to the exocyclic amino nitrogen and two endocyclic nitrogen atoms. This high degree of heteroatom substitution causes significant deshielding, placing its signal furthest downfield.[1] As a quaternary carbon, it will also be absent from the DEPT-135 spectrum.
Definitive Assignment Using 2D NMR
While 1D NMR and DEPT experiments provide a strong basis for assignment, two-dimensional (2D) NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) offer definitive proof of connectivity.
Caption: Expected long-range proton-carbon correlations.
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HSQC: This experiment correlates protons directly to the carbons they are attached to. It would show a clear cross-peak between the H-4 proton signal and the C4 carbon signal, and another between the N-CH₃ protons and the N-CH₃ carbon.
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HMBC: This experiment reveals longer-range couplings (typically over 2 or 3 bonds) between protons and carbons.[12] It is invaluable for assigning quaternary carbons:
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The N-CH₃ protons (δ ~3.7 ppm) should show correlations to both C2 and C5 .
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The H-4 proton (δ ~7.0 ppm) should show correlations to C2 and C5 .
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These cross-correlations would provide unambiguous confirmation of the C2 and C5 assignments.
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Conclusion
The ¹H and ¹³C NMR spectra of 5-Bromo-1-methyl-1H-imidazol-2-amine can be fully and confidently assigned through a systematic approach. By considering the fundamental electronic effects of the amino, bromo, and methyl substituents, predictable chemical shift regions can be established. The combination of 1D NMR spectroscopy (¹H, ¹³C), DEPT-135 experiments, and confirmatory 2D techniques like HSQC and HMBC provides a powerful and self-validating toolkit for the complete structural elucidation of this and related heterocyclic compounds, which is a critical step in the fields of chemical synthesis and drug development.
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